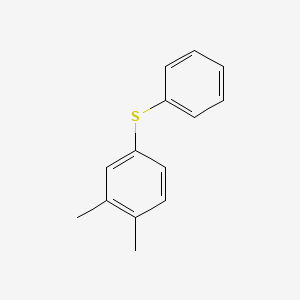

3,4-DIMETHYLDIPHENYLSULFIDE

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethyl-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKRXXSKBKKHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182530 | |

| Record name | Benzene, 1,2-dimethyl-4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2828-65-1 | |

| Record name | Benzene, 1,2-dimethyl-4-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002828651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethyl-4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dimethyldiphenylsulfide and Analogs

Regioselective Synthesis of 3,4-DIMETHYLDIPHENYLSULFIDE

The regioselective synthesis of unsymmetrical diaryl sulfides like this compound requires precise control over the C-S bond formation to ensure the correct placement of the substituent groups on the phenyl rings. Several catalytic systems have been developed to achieve this with high efficiency and selectivity.

L-Cysteine-Mediated Coupling Reactions

L-cysteine, a naturally occurring amino acid, has been identified as an effective and sustainable sulfur source in the synthesis of diaryl sulfides. researchgate.net This method often involves a tandem reaction process where C(sp²)–S bonds are formed. While direct synthesis of this compound using this specific method is not explicitly detailed in the literature, a plausible pathway can be proposed based on established protocols. The reaction could proceed via a copper-catalyzed coupling of 4-iodotoluene (B166478) with L-cysteine, followed by a subsequent coupling with another aryl halide.

Additionally, L-cysteine can be functionalized onto magnetic nanoparticles to create highly effective and recyclable catalysts. For instance, a Fe3O4-Cys-Cu nanocatalyst, where copper ions are coordinated to L-cysteine functionalized magnetic nanoparticles, has been synthesized. researchgate.net This heterogeneous catalyst demonstrates high efficiency in the one-pot synthesis of symmetrical sulfides from aryl halides and thiourea (B124793) as the sulfur source. researchgate.net

Copper-Catalyzed Aryl Halide Coupling for C-S Bond Formation

Copper-catalyzed cross-coupling reactions represent a robust and widely used method for the formation of carbon-sulfur bonds, essential for the synthesis of diaryl sulfides. organic-chemistry.orgorganic-chemistry.org This approach typically involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst. For the specific synthesis of this compound, this would involve the coupling of 3,4-dimethylthiophenol with an aryl halide (e.g., iodobenzene) or, conversely, the reaction of thiophenol with 1-halo-3,4-dimethylbenzene.

The choice of catalyst, ligand, base, and solvent is critical for the reaction's success. Soluble copper(I) catalysts, such as [Cu(phen)(PPh3)2]NO3, have proven effective for such transformations under mild, palladium-free conditions. organic-chemistry.org Microwave-assisted protocols using copper(II) oxide and 1,10-phenanthroline (B135089) in water have also been developed, offering rapid and efficient synthesis with tolerance for various functional groups. organic-chemistry.org A general representation of this coupling is shown below.

Table 1: Proposed Copper-Catalyzed Synthesis of this compound

| Reactant A | Reactant B | Catalyst System | Product |

|---|---|---|---|

| 3,4-Dimethylthiophenol | Iodobenzene | Cu(I) or Cu(II) salt, Ligand (e.g., 1,10-phenanthroline), Base | This compound |

Palladium-Catalyzed Biaryl Coupling Strategies for Diaryl Sulfides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools in synthetic organic chemistry. While often used for C-C and C-N bond formation, they can be adapted for the synthesis of diaryl sulfides. acs.orgnih.gov One strategy involves the palladium-catalyzed debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides. acs.org

For the synthesis of this compound, a plausible palladium-catalyzed approach would be a Suzuki-type coupling between an aryl boronic acid and an aryl halide containing a sulfur moiety, or a Buchwald-Hartwig type C-S cross-coupling. For example, the reaction could involve coupling 3,4-dimethylphenylboronic acid with a phenylthio-substituted aryl halide. The efficiency of these reactions is highly dependent on the choice of palladium precursor and the phosphine (B1218219) ligand. organic-chemistry.orgrsc.org Sterically hindered N-heterocyclic carbene ligands have also been shown to be effective in these types of transformations. organic-chemistry.org

Table 2: Proposed Palladium-Catalyzed Synthesis of this compound

| Coupling Type | Reactant A | Reactant B | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | 3,4-Dimethylphenylboronic acid | Phenylthio-substituted aryl halide | Pd(0) or Pd(II) precursor, Phosphine ligand, Base |

Innovative Synthetic Approaches to Related Diaryl Sulfide (B99878) Structures

Beyond the direct synthesis of this compound, innovative methods have been developed to access a broader range of diaryl sulfide analogs, including those with complex substitution patterns.

Utilization of Precursors in Complex Chemical Transformations (e.g., Diels-Alder reactions)

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been ingeniously applied to the synthesis of polysubstituted diaryl sulfides. rsc.org One such strategy employs a cobalt(I)-catalyzed cycloaddition of alkynyl sulfides with 1,3-dienes. In this approach, the alkynyl sulfide acts as the dienophile. The initial cycloadduct, a dihydroaromatic sulfide, can be easily oxidized to the corresponding aromatic diaryl sulfide.

For example, the reaction of an aryl alkynyl sulfide with 2,3-dimethyl-1,3-butadiene, followed by oxidation, would yield a diaryl sulfide with a tetramethyl-substituted phenyl ring. This methodology allows for the construction of highly functionalized and polysubstituted diaryl sulfides that would be challenging to prepare using traditional cross-coupling methods. The regioselectivity of these reactions can be a unique feature, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines and alkynyl sulfides. rsc.org

Synthesis of Dihydroxy- and Alkyl-Substituted Diphenylsulfides

Methods for introducing hydroxyl and additional alkyl groups onto the diphenylsulfide scaffold are crucial for creating diverse analogs. A variety of synthetic strategies have been reported to achieve this. researchgate.netgoogle.comcore.ac.uk

The synthesis of alkyl-substituted diphenylsulfides can be achieved through Friedel-Crafts type alkylations or by using appropriately substituted starting materials in cross-coupling reactions. google.com For the synthesis of dihydroxy-substituted analogs, one approach involves the nucleophilic aromatic substitution reaction of a dihydroxy monomer with a suitable fluorinated phenyl sulfide precursor. researchgate.net Another method involves a Baeyer-Villiger oxidation of hydroxy-substituted benzophenones, followed by etherification, which can be performed as a one-pot process. core.ac.uk The synthesis of substituted 2-nitrodiphenylsulfides, which can serve as precursors to other functionalized analogs, has also been described. google.com

Table 3: Methods for Synthesizing Substituted Diaryl Sulfide Analogs

| Substitution Type | Synthetic Method | Precursors | Key Features |

|---|---|---|---|

| Alkyl | Friedel-Crafts Alkylation | Diphenylsulfide, Alkylating agent | Direct introduction of alkyl groups |

| Dihydroxy | Nucleophilic Aromatic Substitution | Dihydroxy monomer, Pentafluorophenyl sulfide | Formation of poly(arylene ether sulfide)s researchgate.net |

Mechanistic Investigations of 3,4 Dimethyldiphenylsulfide Reactivity

Elucidation of Sulfur-Carbon Bond Formation and Cleavage Pathways

The formation of the sulfur-carbon (S-C) bonds in diaryl sulfides like 3,4-dimethyldiphenylsulfide can be achieved through various synthetic routes. One prominent method is the nucleophilic aromatic substitution (SNAr) reaction. In this pathway, a thiolate anion attacks an activated aromatic ring, displacing a leaving group. The reactivity in SNAr reactions is highly dependent on the nature and position of substituents on the aromatic rings. researchgate.net For instance, the presence of electron-withdrawing groups on one of the aryl rings facilitates the nucleophilic attack by the thiolate.

Another significant pathway for S-C bond formation is through metal-catalyzed cross-coupling reactions. lookchem.com Palladium and copper-catalyzed reactions, for example, have become powerful tools for constructing diaryl sulfides from aryl halides and thiols or their derivatives. lookchem.com These reactions often proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The specific ligands employed in these catalytic systems can play a crucial role in the efficiency and selectivity of the reaction.

The cleavage of S-C bonds in diaryl sulfides is a less common but important transformation. It can occur under reductive conditions or through certain radical-mediated processes. For example, the Smiles rearrangement involves an intramolecular nucleophilic aromatic substitution where a diaryl sulfide (B99878) can be converted into a different structural isomer, a process that inherently involves the cleavage and formation of S-C bonds. researchgate.net

The synthesis of phenothiazines, for instance, can be achieved through a Smiles rearrangement of 2-formamido-2'-nitrodiphenylsulfides. researchgate.net A specific example involves the synthesis of 1,2-dimethylphenothiazines from 3,4-dimethyl-2-formamido-2'-nitrodiphenylsulfides. This process is initiated by the condensation of 2-amino-3,4-dimethylbenzenethiol with an o-halonitrobenzene to form the precursor 2-amino-3,4-dimethyl-2'-nitrodiphenylsulfide. researchgate.net

Oxidative Transformations of the Sulfide Moiety to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidative transformations are fundamental reactions of sulfides and provide access to important classes of compounds with diverse applications.

The selective oxidation of a sulfide to a sulfoxide requires careful control of the reaction conditions to prevent over-oxidation to the sulfone. researchgate.net A variety of oxidizing agents have been employed for this purpose, including hydrogen peroxide, peroxy acids, and metal-based oxidants. sci-hub.sejchemrev.comorganic-chemistry.org The use of hydrogen peroxide in the presence of a catalyst is a common and environmentally benign method. sci-hub.se The choice of catalyst and reaction parameters such as temperature and solvent can significantly influence the selectivity towards the sulfoxide. researchgate.netorganic-chemistry.org

Further oxidation of the sulfoxide, or direct oxidation of the sulfide under stronger conditions, yields the corresponding sulfone. organic-chemistry.org Stronger oxidizing agents or a higher stoichiometry of the oxidant are typically required for the complete conversion to the sulfone. For example, potassium permanganate (B83412) or chromic acid can be used, although these reagents can sometimes lead to side reactions if other sensitive functional groups are present. jchemrev.com Modern methods often utilize catalytic systems with hydrogen peroxide or other clean oxidants to achieve high yields and selectivity for the sulfone. organic-chemistry.org

The oxidation of sulfides can be influenced by the electronic nature of the substituents on the aromatic rings. Generally, electron-donating groups on the aryl rings increase the electron density on the sulfur atom, making it more susceptible to oxidation.

Table 1: Oxidation Products of this compound

| Product Name | Chemical Formula | Molar Mass ( g/mol ) |

| 3,4-Dimethyldiphenylsulfoxide | C₁₄H₁₄OS | 230.33 |

| 3,4-Dimethyldiphenylsulfone | C₁₄H₁₄O₂S | 246.33 |

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide valuable insights into the mechanisms of reactions involving this compound. These studies help in understanding the energy profiles of reaction pathways, identifying rate-determining steps, and quantifying the influence of various parameters on reaction rates. mdpi.comimist.manih.govijche.com

For S-C bond formation reactions, kinetic studies can elucidate the order of the reaction with respect to each reactant and the catalyst, providing evidence for the proposed catalytic cycle in metal-catalyzed cross-coupling reactions. mdpi.comnih.gov The activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rate. ijche.com These parameters offer a deeper understanding of the transition state structure.

In the case of the oxidation of diaryl sulfides, kinetic studies can reveal the relative rates of oxidation to the sulfoxide and the subsequent oxidation to the sulfone. researchgate.net This information is crucial for developing selective oxidation methods. The thermodynamics of the oxidation process can also be investigated to determine the relative stabilities of the sulfide, sulfoxide, and sulfone. researchgate.net Generally, the oxidation of a sulfide to a sulfone is a thermodynamically favorable process.

While specific kinetic and thermodynamic data for this compound are not extensively reported in readily available literature, the principles from studies on similar diaryl sulfides can be applied to predict its behavior. ijche.comresearchgate.net

Influence of Aromatic Substitution Patterns on Reaction Mechanisms

The substitution pattern on the aromatic rings of a diaryl sulfide has a profound influence on its reactivity and the mechanisms of its reactions. The methyl groups at the 3- and 4-positions of one of the phenyl rings in this compound exert both electronic and steric effects.

Electronically, the two methyl groups are electron-donating. This increases the electron density on the substituted aromatic ring and, to a lesser extent, on the sulfur atom. This enhanced nucleophilicity of the sulfur can affect the rate of electrophilic attack on the sulfur, such as in oxidation reactions. In electrophilic aromatic substitution reactions on the dimethyl-substituted ring, the methyl groups are activating and ortho-, para-directing. msu.edu

Sterically, the methyl group at the 3-position can influence the approach of reagents to the sulfur atom and the adjacent carbon atoms. This steric hindrance can affect the rates of reactions and may lead to regioselectivity in certain transformations. For example, in reactions where a bulky reagent is used, attack at the less hindered sites may be favored.

Derivatives and Advanced Functionalization of 3,4 Dimethyldiphenylsulfide

Design and Synthesis of Structurally Modified Analogs

The synthesis of structurally modified analogs of 3,4-dimethyldiphenylsulfide typically revolves around the formation of the central carbon-sulfur (C–S) bond. The most common strategies involve the coupling of a substituted thiophenol with an appropriately substituted aryl halide. A prominent method is the copper-catalyzed Ullmann condensation or related palladium-catalyzed cross-coupling reactions, which allow for the joining of two different aryl rings. google.com

A key analog, 2'-amino-(2,4-dimethyl)diphenyl sulfide (B99878), highlights a common synthetic approach that is applicable to the 3,4-dimethyl isomer. The synthesis begins with the reaction of a 2,4-dimethylthiophenol alkali metal salt with an o-nitrohalobenzene. google.com This reaction proceeds under mild conditions and provides the nitro-substituted diaryl sulfide precursor, which can then be transformed into a variety of other analogs. google.comgoogle.com This method demonstrates high reliability and yield, making it suitable for producing diverse analogs for further study. google.com

Table 1: Synthesis of Structurally Modified Diaryl Sulfide Analogs

| Target Analog | Thiol Precursor | Aryl Halide/Substrate | Reaction Type | Reference |

|---|---|---|---|---|

| (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane (B569330) | 2,4-Dimethylthiophenol | 1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene (B146284) | Nucleophilic Aromatic Substitution | google.com |

| 2'-Amino-(2,4-dimethyl)diphenyl sulfide | 2,4-Dimethylthiophenol | o-Nitrochlorobenzene | Nucleophilic Aromatic Substitution followed by reduction | google.com |

| 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine | 2,4-Dimethylthiophenol | 1-(2-Bromophenyl)piperazine | Palladium-catalyzed C-S Coupling | google.com |

Introduction of Diverse Functional Groups on the Aromatic Rings

The aromatic rings of this compound are amenable to electrophilic substitution and other modification reactions, allowing for the introduction of a wide array of functional groups. These groups serve as handles for subsequent transformations, enabling the construction of more complex molecules.

A foundational functionalization is nitration. The reaction of a dimethyl-substituted diphenyl sulfide with a nitrating agent introduces a nitro group (–NO₂) onto one of the aromatic rings. For instance, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane is synthesized by reacting 2,4-dimethylthiophenol with 1-chloro-2-nitrobenzene in the presence of a base. google.com The nitro group is particularly valuable as it can be readily reduced to a primary amine (–NH₂). This transformation is typically achieved through catalytic hydrogenation using reagents like Raney Nickel or with reducing agents such as iron in acetic acid. google.comgoogle.com The resulting amino group is a versatile intermediate for forming amides, imines, or for use in further cross-coupling reactions.

Direct halogenation provides another route to functionalized derivatives. Research has shown the synthesis of 3-bromo-3,4-dimethyl-2-formamido-2′-nitrodiphenylsulfides, indicating that bromine can be introduced onto the dimethyl-substituted ring. researchgate.net Furthermore, the amino group can be converted into a formamido group (–NHCHO) through formylation, which serves as a protecting group or as a precursor for cyclization reactions. researchgate.net

Table 2: Functionalization Reactions on the Diaryl Sulfide Core

| Functional Group | Reagents/Method | Precursor | Resulting Compound | Reference |

|---|---|---|---|---|

| Nitro (–NO₂) | K₂CO₃, DMF | 2,4-Dimethylthiophenol and 1-Chloro-2-nitrobenzene | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | google.com |

| Amino (–NH₂) | Fe, Acetic Acid | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | 2'-Amino-(2,4-dimethyl)diphenyl sulfide | google.com |

| Amino (–NH₂) | Raney Nickel, H₂ | 2'-Nitro-(2,4-dimethyl)diphenyl sulfide | 2'-Amino-(2,4-dimethyl)diphenyl sulfide | google.com |

| Formamido (–NHCHO) | Formylation | 2-Amino-3,4-dimethyl-2′-nitrodiphenylsulfide | 2-Formamido-3,4-dimethyl-2′-nitrodiphenylsulfide | researchgate.net |

Development of Chiral Derivatives and Enantioselective Synthesis

The development of chiral diaryl sulfides is an area of growing interest, driven by the demand for enantiopure ligands for asymmetric catalysis and chiral building blocks for pharmaceuticals. Chirality in these compounds can arise from a chiral center on a substituent or from atropisomerism due to restricted rotation around the C–S bonds, although the latter requires significant steric hindrance not typically present in simple dimethyl derivatives.

While specific enantioselective syntheses starting from this compound are not widely documented, general methodologies developed for related structures are directly applicable. A leading strategy is the use of chiral catalysts. Chiral phosphoric acids, for example, have proven effective in catalyzing enantioselective reactions, such as the desymmetrization of prochiral diamines to form axially chiral compounds. snnu.edu.cn This type of organocatalysis could be adapted for the asymmetric functionalization of pre-existing diaryl sulfides.

Another established method is the use of chiral auxiliaries. In this approach, a racemic diaryl sulfide derivative, such as one containing a carboxylic acid, is reacted with a single enantiomer of a chiral alcohol or amine. nih.gov This creates a mixture of diastereomers, which, due to their different physical properties, can often be separated by chromatography or crystallization. Once separated, the chiral auxiliary is cleaved to yield the individual enantiomers of the diaryl sulfide derivative. nih.gov

Table 3: General Strategies for Enantioselective Synthesis of Diaryl Sulfide Derivatives

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Organocatalysis | Use of a chiral catalyst, such as a chiral phosphoric acid, to control the stereochemical outcome of a reaction. | Enantioselective synthesis of axially chiral diaryl ethers via atroposelective acylation. | snnu.edu.cn |

| Chiral Auxiliary | Covalent bonding of a chiral molecule to a racemic mixture to form separable diastereomers. | Resolution of dihydropyridine (B1217469) enantiomers using a protected glycerol (B35011) moiety as a chiral auxiliary. | nih.gov |

| Asymmetric C-H Sulfenylation | Metal-free, acid-promoted reaction to form C-S bonds, with potential for chiral adaptation using chiral acids or ligands. | HI-mediated sulfenylation of electron-rich arenes with sodium sulfinates. | acs.org |

Exploration of Polycyclic or Spiro-Fused Systems Incorporating the Diaryl Sulfide Core

The this compound scaffold is a valuable precursor for the synthesis of more complex, rigid structures such as polycyclic and spiro-fused systems. These transformations typically involve intramolecular cyclization reactions that build new rings onto the diaryl sulfide core.

One significant application is the synthesis of phenothiazines. Starting with a functionalized precursor, 5-bromo- or 3,4-dimethyl-2-formamido-2′-nitrodiphenylsulfide, an intramolecular cyclization can be induced via a Smiles rearrangement to yield the tricyclic phenothiazine (B1677639) skeleton. researchgate.net This reaction demonstrates a powerful method for converting a flexible diaryl sulfide into a rigid, heterocyclic system.

Another important class of polycyclic compounds derived from diaryl sulfides are dibenzo[b,f]thiepins. The general synthesis involves an intramolecular Friedel-Crafts reaction of a diaryl sulfide derivative containing a carboxylic acid or nitrile group. google.com For example, 2-(phenylthio)benzoic acid can be cyclized using a strong acid like polyphosphoric acid to form the seven-membered thiepinone ring. This ketone can then be further modified. This strategy is applicable to substituted derivatives, allowing access to a wide range of polycyclic structures. google.com

More advanced methods for creating larger ring systems have also been explored. The domino reaction of arynes with thioaurone analogues has been used to construct eight-membered cyclic diaryl sulfides, showcasing a modern approach to building complex sulfur-containing heterocycles. acs.org

Table 4: Polycyclic Systems Derived from Diaryl Sulfide Precursors

| Polycyclic System | Synthetic Strategy | Key Precursor | Reference |

|---|---|---|---|

| Phenothiazines | Smiles Rearrangement | 2-Formamido-2′-nitrodiphenylsulfide derivative | researchgate.net |

| Dibenzo[b,f]thiepinones | Intramolecular Friedel-Crafts Cyclization | Diaryl sulfide with a carboxylic acid/nitrile group | google.com |

| Eight-membered Cyclic Sulfides | Domino Reaction with Arynes | Thioaurone analogues and arynes | acs.org |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 3,4-dimethyldiphenylsulfide in solution. measurlabs.com It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.comnumberanalytics.com

Detailed research findings from ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic rings. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons on both the dimethyl-substituted and unsubstituted phenyl rings. The two methyl groups, being in different positions (meta and para to the sulfur atom), would likely appear as two distinct singlets.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments and stereochemical analysis. measurlabs.comlongdom.org

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the positions of protons on each aromatic ring by showing correlations between adjacent protons. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be instrumental in confirming the connectivity across the sulfur atom by showing correlations from the protons on one ring to the carbons of the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's preferred conformation and the dihedral angle between the phenyl rings.

The chemical shifts are sensitive to the electronic environment, influenced by the electron-donating methyl groups and the sulfur atom. organicchemistrydata.org Analysis of these shifts provides insight into the electron density distribution across the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic C-H (unsubstituted ring) | ~7.1-7.4 | ~127-132 | Complex multiplet pattern expected. |

| Aromatic C-H (substituted ring) | ~7.0-7.2 | ~128-138 | Distinct signals for each proton. |

| Methyl (3-CH₃) | ~2.3 | ~19-20 | Singlet. |

| Methyl (4-CH₃) | ~2.3 | ~20-21 | Singlet, potentially overlapping with the other methyl signal. |

| Quaternary Carbons (C-S, C-C) | N/A | ~135-140 | Identified via HMBC and lack of signal in HSQC. |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. researchgate.netmt.com These techniques are complementary and are used to analyze bonding and conformational states. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its constituent bonds. Key expected peaks include C-H stretching from the methyl groups (aliphatic) and the aromatic rings, C=C stretching within the aromatic rings, and C-H bending vibrations. The C-S stretching vibration is typically weak and appears in the fingerprint region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR (Medium), Raman (Strong) |

| Aliphatic C-H Stretch (Methyl) | 3000-2850 | FT-IR (Strong), Raman (Strong) |

| Aromatic C=C Stretch | 1600-1450 | FT-IR (Medium-Strong), Raman (Strong) |

| Aliphatic C-H Bend (Methyl) | 1465-1370 | FT-IR (Medium) |

| Aromatic C-H Bend (Out-of-Plane) | 900-675 | FT-IR (Strong) |

| C-S Stretch | 710-570 | FT-IR (Weak), Raman (Medium) |

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the structure of this compound. nih.govmdpi.com By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can determine the molecular formula of a compound unambiguously. researchgate.net For this compound (C₁₄H₁₄S), the exact mass of the molecular ion [M]⁺ would be measured and compared to the theoretical value.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. researchgate.netnih.gov The resulting fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic fragments would likely arise from:

Cleavage of the C-S bonds.

Loss of one or both methyl groups (a loss of 15 or 30 Da).

Fragmentation of the aromatic rings.

Analyzing these fragments allows for the verification of the core diphenyl sulfide (B99878) structure and the placement of the methyl substituents.

Table 3: High-Resolution Mass Spectrometry Data for C₁₄H₁₄S

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄S |

| Theoretical Exact Mass [M] | 214.08162 u |

| Theoretical Exact Mass [M+H]⁺ | 215.08940 u |

| Common Fragmentation Pathways | Loss of CH₃, loss of C₇H₇ (tolyl group), C-S bond cleavage |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. hzdr.defzu.cz This technique provides accurate data on bond lengths, bond angles, and torsion (dihedral) angles. hzdr.de

For this compound, an XRD analysis would reveal:

The exact bond lengths of the C-S, C-C, and C-H bonds.

The C-S-C bond angle, which defines the relationship between the two phenyl rings.

The torsion angles that describe the twist of the phenyl rings relative to the C-S-C plane. This is a key conformational parameter.

The planarity of the aromatic rings.

The arrangement of molecules within the crystal lattice, known as the crystal packing, which is dictated by intermolecular forces. rsc.org

This information is fundamental for understanding the molecule's solid-state conformation and for providing a basis for computational modeling and the analysis of intermolecular interactions. americanpharmaceuticalreview.com

Table 4: Structural Parameters Determined by Single-Crystal XRD

| Structural Parameter | Type of Information Obtained |

|---|---|

| Unit Cell Dimensions | Lattice parameters (a, b, c, α, β, γ) defining the crystal system. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, C-C). |

| Bond Angles | Angles between adjacent bonds (e.g., C-S-C). |

| Torsion Angles | Dihedral angles defining the 3D conformation (e.g., C-C-S-C). |

| Intermolecular Distances | Distances between atoms of neighboring molecules, indicating packing interactions. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the electron density distribution derived from XRD data. scirp.org This analysis maps the close contacts between neighboring molecules, providing a powerful tool for understanding crystal packing. nih.govrsc.org

H···H contacts: These are typically the most abundant interactions, arising from van der Waals forces. nih.govmdpi.com

C-H···π interactions: These occur where a hydrogen atom from one molecule interacts with the π-electron system of an aromatic ring on a neighboring molecule.

S···H contacts: Weak interactions involving the sulfur atom and hydrogen atoms on adjacent molecules may also be present.

Quantifying these interactions is crucial for crystal engineering and understanding the physical properties of the solid material.

Table 5: Hirshfeld Surface Analysis of Intermolecular Contacts

| Interaction Type | Description | Expected Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms on adjacent molecules. | Largest contribution, indicating significant van der Waals forces. |

| C···H / H···C | Represents C-H···π interactions and other close C-H contacts. | Significant contribution, crucial for packing. |

| S···H / H···S | Weak hydrogen bonding involving the sulfur atom. | Minor contribution. |

| C···C | Represents π-π stacking interactions between aromatic rings. | Possible, but may be minor depending on the packing arrangement. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comuantwerpen.be The parent molecule, this compound, is a diamagnetic, closed-shell species and is therefore EPR-silent.

However, EPR spectroscopy would be an indispensable tool for studying reactions involving this compound that proceed via radical intermediates. scielo.org.mx For example, one-electron oxidation of the sulfur atom would generate the corresponding radical cation, [C₁₄H₁₄S]˙⁺. EPR would be used to:

Detect and identify this transient radical species.

Characterize its electronic structure by analyzing the g-factor and hyperfine coupling constants from interactions of the unpaired electron with magnetic nuclei (¹H, ¹³C, ³³S). ljmu.ac.uk

In cases where radical intermediates are too short-lived to observe directly, spin trapping techniques can be employed. mdpi.comnih.gov A spin trap reacts with the transient radical to form a more stable, persistent radical adduct that can be readily detected and characterized by EPR, providing indirect but definitive evidence of the initial radical's existence. scielo.org.mx

Computational Chemistry and Theoretical Modeling of 3,4 Dimethyldiphenylsulfide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of diaryl sulfides to predict a variety of their properties.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For diaryl sulfides, the geometry is largely defined by the C-S-C bond angle and the dihedral angles of the phenyl rings relative to the C-S-C plane.

Studies on various substituted diphenyl sulfides have shown that the C-S-C bond angle and C-S bond lengths are influenced by the nature and position of the substituents on the phenyl rings. mostwiedzy.pl For instance, the introduction of bulky or electron-withdrawing/donating groups can lead to significant changes in the molecular geometry. mostwiedzy.pl The electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential, can also be accurately predicted. These predictions are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Predicted Geometric Parameters for Substituted Diaryl Sulfides from DFT Calculations

| Parameter | S-CN | SO-CN | SO2-CN |

|---|---|---|---|

| C-S Bond Length (Å) | 1.77 | 1.82 | 1.79 |

| C-S-C Bond Angle (°) | 104.1 | 97.1 | 105.1 |

| C-S-C-C Dihedral Angle (°) | -80.9 | -66.5 | -62.4 |

Data adapted from a study on cyano-substituted diphenyl sulfides and their sulfoxide (B87167) and sulfone analogs. mostwiedzy.pl

DFT calculations are a cornerstone in the elucidation of reaction mechanisms by allowing for the mapping of potential energy surfaces. This includes the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, reaction pathways can be proposed and the feasibility of a reaction can be assessed.

For example, in studies of sulfoxide transfer reactions involving diaryl sulfoxides, DFT has been used to model the structures and energies of proposed intermediates and transition states, providing a detailed mechanistic understanding of the oxygen transfer process. nih.gov Such studies can reveal the intricate details of bond-making and bond-breaking steps, which are often difficult to probe experimentally.

DFT methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman spectra are now routinely performed.

For instance, the vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be correlated with the peaks observed in an experimental IR or Raman spectrum, aiding in the assignment of spectral bands to specific vibrational modes. kg.ac.rs Similarly, NMR chemical shifts can be calculated and used to predict the appearance of an NMR spectrum, which is invaluable for structural elucidation. kg.ac.rs

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

In the context of diaryl sulfides, MD simulations have been used to investigate their interactions with other molecules or surfaces. A notable application is in the study of their potential as corrosion inhibitors. mostwiedzy.plresearchgate.netmdpi.comnih.gov MD simulations can model the adsorption of diaryl sulfide (B99878) molecules on a metal surface, providing insights into the binding modes and the stability of the protective film formed. mostwiedzy.plresearchgate.netmdpi.com These simulations can help in understanding how the structure of the diaryl sulfide affects its interaction with the metal surface and its effectiveness as a corrosion inhibitor. mostwiedzy.plresearchgate.netmdpi.com

Quantum Chemical Approaches for Bonding Analysis and Reactivity Descriptors

Quantum chemical calculations provide a wealth of information that can be used to analyze the chemical bonding and predict the reactivity of a molecule. Various reactivity descriptors derived from quantum chemical calculations are used to understand and predict the chemical behavior of diaryl sulfides.

Some key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the energy gap between them, are crucial in determining the chemical reactivity and kinetic stability of a molecule. banglajol.info A small HOMO-LUMO gap generally implies high reactivity. banglajol.info

Mulliken Charges: These provide an estimation of the partial atomic charges in a molecule, indicating the sites that are most likely to be susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic reactions. banglajol.info

These descriptors have been used to correlate the electronic properties of diaryl sulfides with their observed activities, for example, as corrosion inhibitors. mostwiedzy.plresearchgate.net

Advanced Applications in Catalysis and Polymer Science

Integration into Polymer Systems

Influence of Diaryl Sulfide (B99878) Moieties on Polymer Microstructure and Macroscopic Properties

The incorporation of diaryl sulfide units into polymer backbones significantly influences the resulting material's microstructure and, consequently, its macroscopic properties. Aryl thioethers are crucial components in various fields, from polymers to functional materials. nih.gov The relationship between the molecular structure of monomers and the properties of the final polymer is a fundamental concept in polymer science. ksu.edu.sa

Research into polymers containing sulfide linkages reveals distinct effects on optical and physical characteristics. For instance, sulfur-containing polymers, such as aryl polythioethers, often exhibit enhanced properties compared to their aryl polyether counterparts. nih.gov The presence of highly polarizable sulfur atoms can lead to strong intermolecular interactions, which affects the polymer's bulk state. nih.gov In studies of poly(arylene sulfide)s, the inclusion of sulfide moieties was found to be a key factor in achieving high refractive indices, a desirable property for optical applications. nih.gov For example, polymers designed with sulfide groups have been shown to possess a refractive index greater than 1.60, making them suitable for telecommunications technologies. google.com

The microstructure, including the arrangement of polymer chains and the presence of specific functional groups, dictates properties like transparency and thermal stability. nih.govgoogle.com Research on fluorinated co-poly(arylene ether sulfide)s and sulfones has demonstrated that properties such as refractive index and birefringence can be systematically tuned by altering the polymer's molecular structure. researchgate.net The refractive index in these optical polymers can range from 1.51 to 1.60 and is well-described by the Lorentz-Lorenz equation. researchgate.net Furthermore, the specific placement of the sulfide linkage and the substitution pattern on the aromatic rings can prevent excessive clustering of segments, leading to more homogeneous structures with reduced optical scattering and higher transparency. nih.gov

Table 1: Influence of Diaryl Sulfide Moieties on Polymer Properties

| Property | Influence of Diaryl Sulfide Moiety | Research Finding | Citation |

| Refractive Index | Increases the refractive index due to the high polarizability of the sulfur atom. | Polymers containing sulfide groups can achieve a refractive index > 1.60. | google.com |

| Transparency | Can be optimized by controlling the content and distribution of sulfide groups to prevent excessive intermolecular interactions and segment clustering. | Copolymers with lower contents of sulfur atoms showed higher transparency (over 96%T for 1 μm thickness). | nih.gov |

| Thermal Stability | Crosslinked polymers formed from vinyl sulfide materials exhibit high thermal stability. | Thermogravimetric analysis shows stability over 250°C. | google.com |

| Birefringence | Can be minimized by incorporating flexible linkages (e.g., ether) alongside the sulfide groups into the polymer backbone. | Birefringence was significantly reduced by incorporating fluorenyl and ether linkages. | researchgate.net |

Applications in Advanced Functional Materials (e.g., organic electronic materials)

Diaryl sulfides are integral to the development of a variety of advanced functional materials. Their utility stems from the soft and polarizable nature of the sulfur atom, which imparts unique electronic and binding properties. nih.gov These characteristics make them key components in materials such as sulfur-functionalized metal-organic frameworks, where the sulfur provides a distinct affinity for metal ions. nih.gov

In the field of materials protection, diaryl sulfide derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments. mdpi.com Computational studies have shown that diaryl sulfides can adsorb strongly onto metal surfaces, such as iron, forming a protective layer. The orientation of adsorption is influenced by the substitution on the aryl rings, with disubstituted moieties tending to lie flat on the surface for maximum interaction. mdpi.com

Furthermore, the high refractive index of polymers containing diaryl sulfide units makes them valuable for optical applications. nih.govgoogle.com Materials with a high refractive index and high photosensitivity are used in telecommunications for applications like waveguides. google.com The development of polymers based on the reaction of dithiol and acetylenic compounds has led to vinyl sulfide materials that are not only highly refractive but also resistant to common organic solvents and stable under significant temperature and humidity changes. google.com These sulfur-containing polymers are also finding use in optical applications that require materials with excellent dispersivity for nanoparticles like TiO2. nih.gov

Table 2: Applications of Diaryl Sulfide Moieties in Functional Materials

| Application Area | Role of Diaryl Sulfide Moiety | Example Material/System | Citation |

| Metal-Organic Frameworks | The soft, polarizable sulfur atom provides unique affinity for metal ions. | Sulfur-functionalized MOFs. | nih.gov |

| Corrosion Inhibition | Adsorbs onto metal surfaces, forming a protective barrier against corrosive agents. | Diaryl sulfide derivatives as inhibitors for mild steel in acidic media. | mdpi.com |

| Organic Electronics / Optical Materials | Contributes to a high refractive index and good thermal stability. | Vinyl sulfide polymers for telecommunications; highly refractive polymers for optical components. | nih.govgoogle.com |

Role in the Synthesis of Fine Chemicals and Industrial Intermediates (e.g., dyes, pesticides)

Diaryl sulfides are important structural motifs found in a wide array of pharmaceuticals, agricultural chemicals, and other functional materials. researchgate.netresearchgate.net They serve as versatile intermediates in the synthesis of more complex molecules, often referred to as fine chemicals. toyobo-mc.jp The construction of the C-S bond to form these sulfides is a critical step, with numerous methods developed to achieve this transformation efficiently. researchgate.net

A significant application of a derivative of 3,4-dimethyldiphenylsulfide is in the pharmaceutical industry. Specifically, 2'-amino-(2,4-dimethyl) diphenyl sulfide, a structural isomer, is a key intermediate in the synthesis of the antidepressant drug vortioxetine. google.com Patented synthesis processes describe the reaction of a 2,4-dimethylthiophenol salt with o-nitrochlorobenzene, followed by the reduction of the nitro group to an amine to yield the final intermediate. google.com This highlights the role of the diaryl sulfide core as a scaffold for building complex, biologically active molecules. The process is designed for industrial production, emphasizing mild reaction conditions, high yield, and high purity. google.com

The synthesis of unsymmetrical diaryl sulfides, which are often required for advanced functional organosulfur compounds, can be achieved through rhodium-catalyzed aryl exchange reactions. researchgate.net This allows for the conversion of symmetrical diaryl sulfides into more complex, unsymmetrical products, expanding their utility as intermediates. researchgate.net The development of novel catalytic methods, such as those involving transition-metal-catalyzed decarbonylation, further broadens the accessibility of diaryl sulfides from ubiquitous starting materials like carboxylic acids. nih.gov These synthetic advancements underscore the importance of diaryl sulfides as foundational building blocks for a diverse range of industrial and fine chemicals. researchgate.nettoyobo-mc.jp

Table 3: Synthesis of a Pharmaceutical Intermediate

| Target Intermediate | Precursors | Key Reaction Steps | Application | Citation |

| 2'-amino-(2,4-dimethyl) diphenyl sulfide | 2,4-dimethylthiophenol alkali metal salt and o-nitrochlorobenzene | 1. Condensation reaction to form the nitro-intermediate. 2. Hydrogenation reduction of the nitro group to an amine. | Intermediate for the antidepressant drug vortioxetine. | google.com |

Emerging Research Frontiers and Future Directions

Green Chemistry and Sustainable Synthesis of Diaryl Sulfides

The synthesis of diaryl sulfides, including 3,4-dimethyldiphenylsulfide, is undergoing a significant transformation guided by the principles of green chemistry. ijnc.irijsetpub.comresearchgate.net The primary goals are to minimize waste, reduce energy consumption, and eliminate the use of hazardous reagents. ijnc.iracs.org Research is focused on developing highly efficient and environmentally benign synthetic protocols.

Key advancements in this area include the use of water as a green solvent, which dramatically reduces the environmental impact compared to traditional organic solvents. rsc.orgbohrium.com Catalyst innovation is also a major focus. Metal-free, iodine-catalyzed oxidative C–H sulfenylation in water has been shown to be a cost-effective and highly atom-economical method for creating valuable vinyl sulfides from 1,1-diarylethenes. rsc.org This process uses an inexpensive catalyst and a green oxidant (H₂O₂), with water as the only byproduct, achieving high atom economy (>96%) and a very low E-factor (≤4.5 g of waste per g of product). rsc.org

Furthermore, the development of heterogeneous, magnetically recoverable nanocatalysts, such as nickel(II)-based nanoreactors, allows for the synthesis of unsymmetrical diaryl sulfides in water at room temperature. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, which is highly desirable from both an industrial and environmental perspective. nih.govresearchgate.net Other sustainable approaches involve using odorless and stable sulfur sources like sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov

| Method | Catalyst / Reagent | Solvent | Key Advantages |

| Oxidative C–H Chalcogenation | Iodine / H₂O₂ | Water | Metal-free, high atom economy, recyclable catalyst, water as the only byproduct. rsc.org |

| Oxidative C–S Cross-Coupling | Nickel-based magnetic nanoreactor | Water | Heterogeneous catalyst, room temperature, reusable catalyst, forms only N₂ and H₂O as byproducts. nih.gov |

| Three-Component Coupling | Zirconium nanocatalyst / S₈ | PEG200 | Magnetically recyclable catalyst, use of elemental sulfur as a thiolating agent. researchgate.net |

| Cross-Coupling | CuO nanoparticles / Ethyl potassium xanthogenate | Ligand-free | Recyclable catalyst, avoids odorous thiols. organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Diaryl Sulfide (B99878) Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemical research, offering powerful methods to accelerate the discovery and optimization of molecules like this compound. arxiv.orgdokumen.pub These computational techniques can predict molecular properties, screen vast virtual libraries of compounds, and optimize reaction pathways, significantly reducing the time and resources required for experimental work. arxiv.orgchemrxiv.org

In the context of diaryl sulfides, ML models are being developed to predict a range of fundamental properties. arxiv.org By transforming molecular structures into machine-readable numerical representations, algorithms such as Gradient Boosting Regression, XGBoost, and CatBoost can learn complex structure-property relationships from existing data. arxiv.org This enables the prediction of physical properties and potential biological activities or material characteristics. chemrxiv.org For instance, ML can be used to forecast the performance of diaryl sulfide derivatives as corrosion inhibitors by correlating their structural features with their predicted adsorption energies on metal surfaces. mdpi.com

Furthermore, ML is being applied to reaction planning and yield prediction. researchgate.netnih.gov By analyzing large datasets of chemical reactions, ML models can identify the optimal conditions—such as catalyst, solvent, and temperature—to maximize the yield of a target molecule like this compound, while minimizing the formation of byproducts. researchgate.net This data-driven approach not only enhances efficiency but also supports the goals of green chemistry by finding more sustainable reaction pathways. ijnc.ir

| Application Area | Machine Learning Technique | Predicted Outcome / Goal | Relevance to Diaryl Sulfides |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models, Tree-based ensembles (e.g., XGBoost) | Physical properties (e.g., solubility), biological activity, material performance. arxiv.orgchemrxiv.org | Rapid screening of new diaryl sulfide derivatives for desired characteristics. |

| Reaction Optimization | Regression Models, Neural Networks | Reaction yield, enantiomeric excess. researchgate.netnih.gov | Identifying optimal and sustainable conditions for the synthesis of specific diaryl sulfides. |

| Materials Discovery | Active Learning, Generative Models | Identification of novel compounds with targeted properties. chemrxiv.org | Accelerating the discovery of new diaryl sulfide-based materials for specific applications. |

| Synthesis Planning | Template-based and template-free models | Retrosynthetic analysis and forward reaction prediction. nih.gov | Designing efficient synthetic routes to complex diaryl sulfide structures. |

Exploration of Diaryl Sulfides in Advanced Responsive Materials

Diaryl sulfides, including structures like this compound, are being explored as key components in the development of advanced responsive materials, also known as "smart" materials. These materials can change their physical or chemical properties in response to external stimuli such as light, heat, pH, or chemical analytes. nih.govmdpi.comrsc.org The sulfur atom in the diaryl sulfide linkage is particularly useful for creating oxidation-responsive systems. researchgate.net

The sulfide moiety (-S-) can be selectively oxidized to a more polar sulfoxide (B87167) (-SO-) or sulfone (-SO₂-) group. researchgate.netresearchgate.net This change in polarity at the molecular level can trigger a macroscopic response in the material. For example, in a polymer containing diaryl sulfide units, this oxidation can alter its hydrophilicity, leading to swelling, degradation, or the release of an encapsulated payload. researchgate.net This mechanism is being harnessed for applications in controlled drug delivery, where a drug is released in response to the specific oxidative environment of diseased tissue. mdpi.com

Furthermore, photo-responsive materials incorporating diaryl sulfides are also an active area of research. acs.orgspecificpolymers.com Certain diaryl sulfide-containing structures can be part of a system that undergoes changes upon light irradiation. For instance, visible-light-responsive metal-organic frameworks (MOFs) have been used as photocatalysts for the selective oxidation of sulfides, demonstrating how light can be used as a trigger to initiate chemical transformations in these materials. acs.org The versatility of the sulfide group makes it a valuable building block for creating a wide range of functional materials with tunable responses. researchgate.netmdpi.com

| Stimulus | Responsive Moiety | Material Transformation | Potential Application |

| Oxidation (e.g., H₂O₂) | Sulfide to Sulfoxide/Sulfone | Increased polarity, swelling, disassembly of nanoparticles. researchgate.net | Controlled drug delivery, sensors. mdpi.com |

| Light | Photo-responsive chromophore with sulfide | Photocatalytic oxidation, isomerization. acs.orgspecificpolymers.com | Photo-controlled reactions, shape-memory materials. specificpolymers.com |

| pH / Redox | Disulfide bond cleavage/formation | Material degradation, crosslinking. mdpi.com | Drug release systems, self-healing materials. mdpi.com |

| Enzymes | Enzyme-specific cleavage | Release of cargo, hydrogel degradation. nih.gov | Targeted theranostics, biosensors. nih.gov |

Synergistic Development of Experimental and Computational Methodologies

The advancement of research into this compound and related compounds is increasingly driven by a powerful synergy between experimental and computational methods. rsc.orgacs.org This integrated approach allows scientists to design more efficient experiments, gain deeper mechanistic insights, and accelerate the development of new materials and processes. researcher.life

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to investigate the electronic structure and predict the properties of diaryl sulfides. mdpi.comnih.govmostwiedzy.pl For example, DFT calculations can be used to model the interaction of diaryl sulfide derivatives with metal surfaces to predict their efficacy as corrosion inhibitors. mdpi.comresearchgate.net These theoretical predictions help researchers to prioritize which specific substituted compounds, such as those with electron-donating or electron-withdrawing groups, are most promising for synthesis and experimental testing. nih.gov

Conversely, experimental results provide essential data for validating and refining computational models. acs.org Detailed mechanistic studies of reactions, such as the C-S cross-coupling to form diaryl sulfides, often involve both laboratory experiments to identify intermediates and products, and computational studies to map out the reaction energy profile. researcher.life This dual approach provides a more complete understanding than either method could achieve alone. This synergy is crucial for tackling complex challenges, from designing next-generation catalysts to understanding the bioorthogonal reactivity of complex molecules for chemical biology applications. acs.org

| Research Area | Computational Method | Experimental Method | Synergistic Outcome |

| Corrosion Inhibition | DFT, Monte Carlo Simulations | Electrochemical measurements, surface analysis. researchgate.net | Prediction and validation of highly effective diaryl sulfide-based corrosion inhibitors. mdpi.comnih.gov |

| Reaction Mechanism | DFT (Transition State Analysis) | Kinetic studies, intermediate trapping, product analysis. | Detailed, validated understanding of reaction pathways for synthesizing diaryl sulfides. researcher.life |

| Material Design | Molecular Dynamics | Synthesis and characterization of polymers (e.g., for thermal or mechanical properties). | Rational design of new diaryl sulfide-containing materials with targeted properties. researchgate.net |

| Bioorthogonal Chemistry | DFT (Reactivity Studies) | Kinetic measurements of bioorthogonal reactions. | Design of new tetrazine probes with improved reactivity, guided by computational insights. rsc.orgacs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethyldiphenylsulfide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, thiolation of 3,4-dimethylbromobenzene with a phenylthiolate precursor under inert atmospheres (e.g., nitrogen) at 80–100°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction optimization includes monitoring by TLC and adjusting catalyst loadings (e.g., CuI for Ullmann-type couplings). Reflux in aprotic solvents like DMF or THF is common .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm substituent positions and symmetry.

- HPLC : Employ a C18 column with a mobile phase of methanol/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Storing samples at 4°C, 25°C, and 40°C under inert atmospheres.

- Analyzing degradation products via GC-MS every 30 days. Sulfide oxidation to sulfone is a key degradation pathway; antioxidants like BHT (0.01% w/w) can mitigate this .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) to calculate:

- Electrophilic aromatic substitution (EAS) sites : Fukui indices identify reactive positions on the benzene rings.

- Transition-state energies : For cross-coupling reactions (e.g., Suzuki-Miyaura), using software like Gaussian or ORCA. Compare results with experimental yields to validate models .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Address discrepancies by:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent exposure times).

- Meta-analysis : Pool data from multiple sources, applying statistical tools (e.g., Cohen’s d for effect size) to identify outliers or confounding variables .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. fluoro groups) to isolate activity drivers .

Q. How can researchers design experiments to study the environmental fate of this compound?

- Methodological Answer : Use a tiered approach:

- Photodegradation : Exclude solutions to UV light (254 nm) and analyze by LC-MS for breakdown products.

- Biodegradation assays : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor sulfide-to-sulfoxide conversion via NMR .

- Ecotoxicity profiling : Test acute toxicity in Daphnia magna using OECD Guideline 202 .

Q. What advanced techniques characterize the crystalline or supramolecular properties of this compound?

- Methodological Answer : Employ:

- Single-crystal X-ray diffraction : Resolve molecular packing and intermolecular interactions (e.g., S···π contacts). Use OLEX2 for structure refinement .

- DSC/TGA : Determine melting points and thermal decomposition profiles under nitrogen .

Data Contradiction and Reliability Analysis

Q. How should researchers address conflicting spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-validate instruments : Compare NMR data across multiple spectrometers (e.g., 400 MHz vs. 600 MHz).

- Synthetic controls : Prepare known analogs (e.g., 3,5-dimethyl isomer) to benchmark spectral signatures .

- Collaborative studies : Share raw data via platforms like PubChem or crystallographic databases for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.